molecular formula C20H31ClN2O3S B11242734 1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide

Cat. No.: B11242734
M. Wt: 415.0 g/mol
InChI Key: LLAJIRLZKUWZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H31ClN2O3S. This compound is known for its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.

    Addition of the methanesulfonyl group: This can be done through a sulfonation reaction using methanesulfonyl chloride.

    Attachment of the carboxamide group: This step involves the formation of an amide bond between the piperidine ring and the carboxamide group.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but differs in the position of the chlorophenyl group and the carboxamide group.

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPENTAN-3-YL)PIPERIDINE-3-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological properties.

Properties

Molecular Formula

C20H31ClN2O3S

Molecular Weight

415.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H31ClN2O3S/c1-14(2)19(15(3)4)22-20(24)16-9-7-11-23(12-16)27(25,26)13-17-8-5-6-10-18(17)21/h5-6,8,10,14-16,19H,7,9,11-13H2,1-4H3,(H,22,24)

InChI Key

LLAJIRLZKUWZMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.